molecular formula C6H14ClNO B11754388 (2-Methylpyrrolidin-2-yl)methanol hydrochloride

(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B11754388
M. Wt: 151.63 g/mol
InChI Key: FFTQTMXKUQODRT-UHFFFAOYSA-N
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Description

(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxylmethyl group and a methyl substituent on the pyrrolidine ring. Its stereochemistry is critical, with distinct enantiomers such as the (2R,5R)- and (2S)-configurations reported in commercial and research contexts . The compound (CAS 4045-25-4) is utilized in pharmaceutical synthesis and as a reference standard, reflecting its role in drug development pipelines. Pyrrolidine derivatives are widely studied for their biological activity, particularly in central nervous system (CNS) disorders and enzyme inhibition .

Properties

IUPAC Name

(2-methylpyrrolidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQTMXKUQODRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 2-methylpyrrolidine with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include water or alcohol.

    Catalysts: Acidic catalysts like hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimal environmental impact.

Chemical Reactions Analysis

Reduction Reactions

The hydroxymethyl group undergoes reduction to form alkane derivatives. For example:

Reaction TypeReagents/SolventTemperatureYieldProduct
HydrogenationH₂, Pd/C, waterAmbient56%(2-Methylpyrrolidin-2-yl)methane
Alkylationn-Butyllithium, methyl iodide, THF-70°C60%N-Methylpyrrolidin-2-ylmethanol

Mechanism : The hydroxyl group is reduced to a methylene group via catalytic hydrogenation or alkylating agents like n-butyllithium in low-temperature conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, enabling functional group transformations:

Reaction TypeReagents/SolventTemperatureYieldProduct
EsterificationTridecanoic acid, p-toluenesulfonic acid, benzeneAzeotropic dehydration39%Tridecanoate ester of pyrrolidin-2-ylmethanol

Mechanism : The hydroxyl group reacts with carboxylic acids under acidic catalysis to form esters, demonstrating its ability to engage in condensation reactions .

Alkylation Reactions

The compound serves as a precursor for alkylated derivatives through strong bases:

Reaction TypeReagents/SolventTemperatureYieldProduct
Methylationn-Butyllithium, methyl iodide, THF-70°C60%N-Methylpyrrolidin-2-ylmethanol

Mechanism : Deprotonation by n-butyllithium generates a reactive base, which undergoes alkylation with methyl iodide to form methylated derivatives .

Hydrogenation of Precursors

While not a direct reaction of the hydrochloride, its synthesis involves hydrogenation of pyrrolidin-2-ylmethanol precursors:

Reaction TypeReagents/SolventTemperatureYieldProduct
HydrogenationH₂, Pt/C, ethanol/methanolAmbientHigh(2-Methylpyrrolidin-2-yl)methanol

Mechanism : Catalytic hydrogenation of pyrrolidin-2-ylmethanol derivatives under platinum catalysts yields the parent alcohol, which is subsequently converted to the hydrochloride salt .

Key Observations

  • Versatility : The compound’s hydroxyl group enables oxidation, reduction, and substitution reactions, making it a flexible building block in organic synthesis.

  • Yield Optimization : Reaction conditions (e.g., low temperatures for alkylation, acidic catalysts for esterification) critically influence product yields and selectivity.

  • Industrial Relevance : Catalytic hydrogenation protocols (e.g., Pt/C in alcohols) highlight scalable methods for synthesizing derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is characterized by its unique chiral structure, which includes a pyrrolidine ring and a hydroxymethyl group. This configuration allows it to engage in hydrogen bonding and interact with biological molecules, influencing enzyme activity and receptor functions. The molecular formula is C6H13ClN1O1C_6H_{13}ClN_1O_1 with a molecular weight of approximately 151.63 g/mol.

Chemistry

  • Chiral Building Block : It serves as an essential chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.
  • Synthetic Reactions : The compound undergoes various chemical reactions such as oxidation to aldehydes or ketones, reduction to primary alcohols, and nucleophilic substitution reactions with halides.
Reaction TypeReaction ExampleCommon Reagents
OxidationConversion to aldehydesPotassium permanganate
ReductionConversion to primary alcoholsLithium aluminum hydride
SubstitutionNucleophilic substitutionAlkyl halides

Biology

  • Enzyme Mechanisms : It is employed in studying enzyme mechanisms due to its ability to interact with various enzymes and modulate their activity.
  • Protein-Ligand Interactions : The compound acts as a potential ligand for receptors, influencing pharmacological effects and biological pathways.

Medicine

  • Therapeutic Investigations : Research has focused on its potential therapeutic effects in treating neurological disorders. It has been investigated as an intermediate in drug synthesis for various pharmaceutical compounds.
  • Case Studies : Several studies have highlighted its effectiveness in modulating neuroreceptor activities, suggesting applications in treating conditions like anxiety and depression.

Industry

  • Fine Chemicals Production : The compound is utilized in the production of fine chemicals and agrochemicals, contributing to various industrial processes.

Case Studies

  • Neuropharmacological Effects :
    A study explored the neuropharmacological effects of (2-Methylpyrrolidin-2-yl)methanol hydrochloride on anxiety models in rodents. The results indicated significant anxiolytic activity compared to control groups, suggesting potential applications in anxiety treatment.
  • Synthesis of Bioactive Compounds :
    Research demonstrated the use of this compound as a precursor in synthesizing bioactive compounds that exhibit anti-inflammatory properties. The synthesized derivatives showed promising results in vitro against inflammatory markers.
  • Chiral Synthesis Applications :
    In synthetic organic chemistry, this compound was utilized to create enantiomerically pure drugs, showcasing its importance as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

    Receptor Modulation: Alters receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural and pharmacological differences between (2-Methylpyrrolidin-2-yl)methanol hydrochloride and related compounds:

Compound Name Structural Features Pharmacological Activity Key Applications References
This compound Pyrrolidine ring with 2-methyl and hydroxymethyl groups; chiral centers at C2 and C4. Limited direct data; likely intermediate or CNS agent. Pharmaceutical synthesis, reference standards.
Veliparib (ABT-888) Benzimidazole-4-carboxamide with (R)-2-methylpyrrolidine substituent. PARP-1/2 inhibitor; enhances chemotherapy efficacy. Oncology (e.g., glioblastoma, ovarian cancer).
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride Pyrrolidine-acetate ester with phenyl group. Structural analog of stimulants (e.g., phenidates). Forensic analysis, research on stimulant activity.
(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride Pyrrolidine with phenyl-hydroxymethyl group; stereospecific. Unspecified; potential CNS or receptor modulation. Life science research (e.g., American Elements catalog).
2-(Aminomethyl)phenyl)methanol hydrochloride Benzylamine derivative with hydroxymethyl group. Unclear; possible neurotransmitter analog. Analytical standards, biochemical research.

Stability and Formulation

  • Crystalline Forms : Veliparib and related pyrrolidine derivatives (e.g., ABT-888) are formulated as crystalline powders (Form 1 or Form 2) to ensure stability during storage and administration . In contrast, the target compound’s hydrochloride salt form (e.g., CAS 4045-25-4) is standardized for solubility but lacks detailed stability studies in public literature .

Regulatory and Commercial Status

  • Veliparib has advanced to clinical trials (e.g., NCT01514201 in neuro-oncology), whereas this compound remains primarily a research chemical .
  • Commercial suppliers (e.g., Parchem, American Elements) offer enantiopure forms of the target compound at research-scale quantities, reflecting demand for chiral building blocks .

Biological Activity

(2-Methylpyrrolidin-2-yl)methanol hydrochloride, often referred to as (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, is a chiral compound that exhibits significant biological activity. This article explores its mechanisms of action, biological interactions, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has a molecular formula of C6H14ClNC_6H_{14}ClN and a molecular weight of approximately 151.63 g/mol. Its structure includes a pyrrolidine ring, which contributes to its biological reactivity and interaction with various molecular targets. The presence of a hydroxyl group facilitates hydrogen bonding, enhancing its ability to interact with enzymes and receptors in biological systems.

The primary mechanism of action for (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with biological molecules through hydrogen bonding. This interaction can modulate enzyme activities and influence receptor functions, making it a valuable compound in pharmacological research.

Key Mechanisms:

  • Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with proteins, affecting their structural and functional properties.
  • Ligand Activity : Acts as a ligand for various receptors, potentially altering signaling pathways associated with numerous physiological processes .

Biological Activities

Research indicates that (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride possesses multiple biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains .
  • Enzyme Modulation : The compound has been shown to influence enzyme mechanisms, particularly in biochemical assays where it serves as a substrate or inhibitor.
  • Pharmacological Potential : It has been investigated for its potential therapeutic effects in treating disorders related to neurotransmitter systems, including those involving acetylcholine and dopamine .

Case Studies

Several studies have highlighted the biological efficacy of (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride:

  • Study on Antifibrotic Activity : A study demonstrated that compounds structurally related to (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride inhibited collagen production in vitro, suggesting potential use in treating fibrotic diseases .
CompoundIC50 Value (μM)Biological Activity
12m45.69Anti-fibrotic
12q45.81Anti-fibrotic
  • Ligand-Receptor Interaction Studies : Research indicates that the compound can modulate receptor functions through its ligand properties, impacting various signaling pathways involved in mood regulation and cognitive functions .

Applications

(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride finds applications across various fields:

  • Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders.
  • Biochemical Research : Employed in studies focusing on enzyme mechanisms and receptor-ligand dynamics.
  • Organic Synthesis : Serves as a chiral building block in the synthesis of complex organic molecules .

Q & A

What synthetic routes are recommended for enantioselective synthesis of (2-methylpyrrolidin-2-yl)methanol hydrochloride, and how can chiral purity be validated?

Level: Advanced
Methodological Answer:
Enantioselective synthesis of pyrrolidine derivatives often involves asymmetric catalysis or resolution. For example, chiral resolution of racemic mixtures using chiral acids (e.g., tartaric acid) or chromatography with chiral stationary phases (CSPs) is common. Evidence from related compounds, such as methylphenidate hydrochloride (a piperidine derivative), highlights the use of preparative HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to achieve >99% enantiomeric excess (ee) . Post-synthesis, chiral purity can be validated via polarimetry, circular dichroism (CD), or chiral HPLC coupled with mass spectrometry (LC-MS) .

How can researchers characterize and quantify impurities in this compound batches?

Level: Advanced
Methodological Answer:
Impurity profiling requires orthogonal analytical techniques:

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate polar impurities. Reference standards for related pyrrolidine impurities (e.g., methylphenidate hydrochloride impurities) suggest detection limits of 0.05% w/w .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify structural analogs or residual solvents. For example, the absence of methyl group splitting in 1^1H NMR confirms stereochemical integrity .
  • LC-HRMS : High-resolution mass spectrometry detects trace impurities (e.g., dimerization products) with mass accuracy <5 ppm .

What stability studies are critical for ensuring the integrity of this compound under varying storage conditions?

Level: Basic
Methodological Answer:
Stability protocols should include:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for byproducts like oxidation at the pyrrolidine nitrogen or methanol elimination .
  • Long-Term Stability : Store samples at 25°C/60% RH and 2–8°C. Analytical methods must validate the absence of hydrolysis (e.g., free methanol detection via GC-MS) .

How does the stereochemistry of this compound influence its biological activity in preclinical models?

Level: Advanced
Methodological Answer:
Stereochemistry significantly impacts receptor binding. For example, (R)-enantiomers of benzimidazole derivatives (e.g., veliparib/ABT-888) show higher PARP inhibition compared to (S)-forms . To assess activity:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., PARP1/2) with IC50_{50} determination.
  • In Vivo Models : Compare enantiomers in xenograft models (e.g., glioblastoma) for tumor growth inhibition. Pharmacokinetic studies (plasma/tissue distribution) should quantify enantiomer-specific exposure via LC-MS/MS .

What computational methods support the rational design of derivatives based on this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., PARP1). Validate with crystal structures of related inhibitors (e.g., ABT-888 bound to PARP1, PDB: 3L3M) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
  • DFT Calculations : Assess stereoelectronic effects on reactivity (e.g., N-methylation energy barriers) .

How can researchers address contradictory data in solubility measurements of this compound across solvents?

Level: Advanced
Methodological Answer:
Contradictions arise from solvent polarity and pH effects. Standardize protocols:

  • pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask or UV plate methods.
  • Co-Solvent Systems : Test binary mixtures (e.g., water/ethanol) with HSPiP software to predict solubility parameters.
  • Validation : Cross-check with nephelometry for turbidity and DSC for polymorphic transitions .

What regulatory guidelines govern the use of this compound in preclinical drug development?

Level: Basic
Methodological Answer:
Follow ICH guidelines:

  • ICH M7 : Control mutagenic impurities (e.g., alkylating agents) via Ames testing.
  • ICH Q3A/B : Set impurity thresholds (e.g., ≤0.15% for unknown impurities).
  • GMP Compliance : Use certified reference standards (e.g., EP/JP/USP) for batch release testing .

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